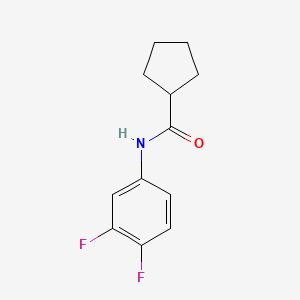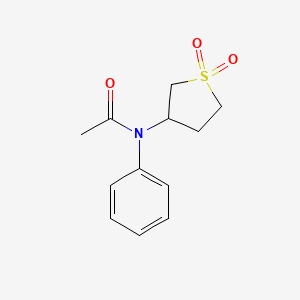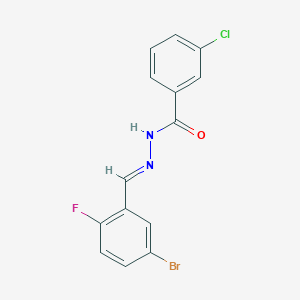![molecular formula C11H13N3O2S B3874033 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3874033.png)
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]pentanamide
Overview
Description
“N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]pentanamide” is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using X-ray diffraction and molecular modeling techniques . The geometry and the conformation of the thione form is well reproduced by the DFT (B3LYP/6-31G(D)) method as compared with X-ray structure .Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]pentanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor. The interaction between this compound and urease involves binding to the active site of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide . Additionally, this compound has been observed to interact with other biomolecules, including proteins involved in cellular signaling pathways, which may influence various biochemical processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and proteins. For example, the inhibition of urease by this compound involves the formation of a stable complex with the enzyme’s active site, which prevents substrate binding and subsequent catalytic activity . Additionally, this compound can modulate the activity of other enzymes by acting as an allosteric modulator, thereby influencing their catalytic efficiency. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins, which can alter the transcriptional activity of specific genes.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-2-3-6-9(15)12-11-14-13-10(17-11)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUIOMYXXGZNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate](/img/structure/B3873954.png)

![2,4,6-trichloro-N-[(E)-(3-methoxyphenyl)methylideneamino]aniline](/img/structure/B3873966.png)
![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B3873968.png)
![N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide](/img/structure/B3873973.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B3873989.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B3873991.png)
![N-(2,5-dimethylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873994.png)
![1-(4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3873995.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide](/img/structure/B3874011.png)

![2-(2,4-dichlorophenoxy)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B3874028.png)
